molecular formula C10H12N2O B12630014 6-(Pyrrolidin-3-YL)nicotinaldehyde

6-(Pyrrolidin-3-YL)nicotinaldehyde

Cat. No.: B12630014
M. Wt: 176.21 g/mol
InChI Key: OZVVANBBZZFBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyrrolidin-3-yl)nicotinaldehyde is a key chemical intermediate in medicinal chemistry for the design and synthesis of novel Sirt6 activators. Sirt6 activation is an emerging and promising drug target for treating various human diseases, including cancers, inflammatory conditions, and infectious diseases . Research indicates that derivatives built from this scaffold act as potent and selective Sirt6 activators with low cytotoxicity, validating its value in probe and drug discovery . These activators have shown strong repression of LPS-induced proinflammatory cytokine production, and certain derivatives demonstrate significant suppression of SARS-CoV-2 infection in vitro . Furthermore, this pyrrolidine-containing scaffold contributes to exploring three-dimensional pharmacophore space due to the ring's non-planarity and sp3-hybridization, which is advantageous for achieving target selectivity and favorable drug-like properties in novel bioactive compounds . This compound is intended for use in developing powerful pharmacological tools for elucidating the role of Sirt6 in various human conditions. For Research Use Only. Not for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-pyrrolidin-3-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O/c13-7-8-1-2-10(12-5-8)9-3-4-11-6-9/h1-2,5,7,9,11H,3-4,6H2

InChI Key

OZVVANBBZZFBID-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C(C=C2)C=O

Origin of Product

United States

Synthetic Design and Methodologies for 6 Pyrrolidin 3 Yl Nicotinaldehyde

Retrosynthetic Analysis and Identification of Key Disconnections

A logical retrosynthetic analysis of 6-(Pyrrolidin-3-YL)nicotinaldehyde identifies two primary disconnections. The most apparent disconnection is the C-C bond between the pyridine (B92270) and pyrrolidine (B122466) rings (Disconnection A). This bond can be formed through various cross-coupling reactions. A second key disconnection involves the aldehyde group on the pyridine ring (Disconnection B), which can be introduced in the final stages of the synthesis to avoid potential complications during the coupling steps.

This leads to two key precursors: a suitably functionalized pyridine derivative (e.g., a 6-halonicotinaldehyde or its protected form) and a 3-substituted pyrrolidine derivative. The pyrrolidine moiety itself can be further disconnected to simpler, achiral starting materials, highlighting the importance of stereocontrol in its synthesis.

Construction of the Nicotinyl-Pyrrolidine Core

The formation of the central nicotinyl-pyrrolidine scaffold is the cornerstone of the synthesis. This involves the stereoselective construction of the pyrrolidine ring and its regioselective attachment to the pyridine ring.

Approaches to Pyrrolidine Ring Formation with a Stereogenic Center at the C-3 Position of the Pyrrolidine Ring

The synthesis of pyrrolidines with a stereogenic center at the C-3 position is a well-established field in organic chemistry. Several methods can be employed to achieve this, often starting from readily available chiral precursors or utilizing asymmetric catalysis.

One common approach involves the use of chiral pool starting materials such as L- or D-proline and 4-hydroxyproline. mdpi.com For instance, (S)-prolinol can be oxidized to the corresponding aldehyde and subsequently used in various transformations to introduce the desired substituent at the C-3 position. mdpi.com

Another powerful strategy is the use of stereoselective reactions, such as the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. This method allows for the direct formation of 3-aryl pyrrolidines from readily available starting materials. researchgate.net The choice of ligand and catalyst is crucial for achieving high enantioselectivity.

MethodStarting MaterialKey TransformationStereocontrol
Chiral Pool SynthesisL- or D-4-hydroxyprolineFunctional group manipulationSubstrate-controlled
Asymmetric CatalysisN-alkyl pyrroline (B1223166)Palladium-catalyzed hydroarylationLigand-controlled
Cycloaddition ReactionsAzomethine ylides and alkenes[3+2] CycloadditionChiral auxiliary or catalyst

Regioselective Introduction of the Pyrrolidine Moiety at the C-6 Position of the Pyridine Ring

Attaching the pyrrolidine ring selectively at the C-6 position of the pyridine nucleus is a critical step. Palladium-catalyzed cross-coupling reactions are the most common and effective methods for this transformation. The Buchwald-Hartwig amination could be considered for creating a C-N linkage, however, for the target C-C linkage, a Negishi or Suzuki coupling is more appropriate.

A plausible route involves the coupling of a 6-halonicotinic acid derivative with an organozinc or boronic acid derivative of N-Boc-pyrrolidine. For example, an enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine can be achieved through deprotonation with a chiral base, followed by transmetalation with zinc chloride and subsequent Negishi coupling with a 6-halopyridine. organic-chemistry.org This approach offers high enantioselectivity and good yields. organic-chemistry.org The use of a pre-functionalized pyridine, such as 6-chloropyridine-3-carboxaldehyde, is also a viable strategy. sigmaaldrich.comchemimpex.com

Coupling ReactionPyrrolidine DerivativePyridine DerivativeCatalyst System
Negishi CouplingN-Boc-3-(chlorozinc)pyrrolidine6-BromonicotinaldehydePd(OAc)₂ / tBu₃P-HBF₄
Suzuki CouplingN-Boc-3-pyrrolidineboronic acid6-Chloronicotinaldehyde (B1585923)Pd(dppf)Cl₂ / Base

Late-Stage Functionalization for the Aldehyde Moiety

Introducing the aldehyde group at a late stage of the synthesis can be advantageous to avoid its interference with the coupling reactions. If the coupling partner is a 6-halonicotinonitrile, the nitrile can be reduced to the aldehyde in the final step. Alternatively, a nicotinic acid derivative can be used, which is then converted to the aldehyde. A common method for this transformation is the reduction of a nicotinic acid morpholinamide. google.com This process involves the conversion of the nicotinic acid to the corresponding acid chloride, followed by reaction with morpholine (B109124) to form the amide, which is then reduced to the aldehyde. google.com

Convergent and Linear Synthetic Pathways to the Target Compound

Both convergent and linear strategies can be envisioned for the synthesis of this compound.

Convergent Approach Example:

Fragment A Synthesis: Stereoselective synthesis of N-Boc-3-(tributylstannyl)pyrrolidine.

Fragment B Synthesis: Preparation of 6-chloronicotinaldehyde from 6-chloronicotinic acid.

Coupling: Stille coupling of Fragment A and Fragment B using a palladium catalyst.

Deprotection: Removal of the Boc protecting group.

Stereoselective Synthesis Considerations for the Pyrrolidine Moiety

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, controlling the stereocenter at the C-3 position of the pyrrolidine ring is of paramount importance.

Asymmetric palladium-catalyzed carboamination reactions of N-(Boc)-pent-4-enylamines with aryl or alkenyl bromides can generate enantiomerically enriched 2-(arylmethyl)pyrrolidines, which could be precursors to 3-substituted pyrrolidines. nih.gov The choice of chiral phosphine (B1218219) ligands is critical in these transformations to induce high levels of enantioselectivity. nih.gov

Furthermore, the stereoselective synthesis of pyrrolidin-3-ols from homoallylamines provides another route to chiral 3-substituted pyrrolidines. researchgate.net Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of pyrrolidin-3-ols. researchgate.net The resulting hydroxyl group can then be further manipulated to install the desired substituent.

The table below summarizes some stereoselective methods for preparing chiral pyrrolidine precursors.

MethodChiral Source/CatalystKey IntermediatePotential for High ee
Enantioselective Deprotonation(-)-SparteineChiral organozinc reagentYes organic-chemistry.org
Asymmetric CarboaminationChiral Phosphine Ligands (e.g., (S)-BINAP)2-(Arylmethyl)pyrrolidinesYes nih.gov
Asymmetric HydroarylationChiral Diene Ligands3-ArylpyrrolidinesYes researchgate.net
Chiral Pool4-Hydroxy-L-prolineFunctionalized proline derivativesYes mdpi.com

Diastereoselective Approaches

General methodologies for the diastereoselective synthesis of substituted pyrrolidines often rely on strategies such as [3+2] cycloaddition reactions, intramolecular cyclizations of suitably functionalized precursors, or the diastereoselective reduction of pyrroline intermediates. However, specific examples detailing the application of these methods to construct the this compound framework are not readily found. The challenge lies in controlling the relative stereochemistry between the substituent on the pyrrolidine ring and the pyridine ring.

Enantioselective Methodologies

Similarly, the enantioselective synthesis of this compound would likely involve asymmetric catalysis. Potential strategies could include the use of chiral catalysts in cycloaddition reactions, asymmetric hydrogenation of a prochiral precursor, or the enzymatic resolution of a racemic mixture. The development of such a methodology would be a notable synthetic achievement, yet no specific protocols have been published in the reviewed literature.

Functional Group Transformations for Aldehyde Incorporation

The introduction of the aldehyde group at the 3-position of the pyridine ring (to form the nicotinaldehyde moiety) is a critical step. General methods for achieving this transformation include the oxidation of a corresponding primary alcohol, the reduction of a nicotinic acid derivative (such as an ester or an amide), or the formylation of a suitable pyridine precursor. For instance, a patent for the preparation of nicotinaldehydes describes the reduction of nicotinic acid morpholinamides. Another established method involves the catalytic hydrogenation of 3-cyanopyridine. However, the integration of these methods with the stereoselective construction of the pyrrolidin-3-yl substituent is not detailed for this specific target molecule.

In the absence of specific literature, the synthetic design for this compound would necessitate novel research and development. This would likely involve a multi-step sequence, carefully considering the introduction of the chiral pyrrolidine ring and the formation of the aldehyde functionality.

Chemical Transformations and Reaction Mechanisms of 6 Pyrrolidin 3 Yl Nicotinaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group is a primary site for chemical transformations in 6-(Pyrrolidin-3-YL)nicotinaldehyde. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it a target for various nucleophiles.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate. While specific studies on this compound are not extensively documented, the expected reactivity follows well-established patterns for aromatic aldehydes.

Nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions can add to the carbonyl group to form secondary alcohols or cyanohydrins, respectively. The presence of the basic pyrrolidine (B122466) nitrogen could potentially complicate these reactions, possibly requiring protection of the N-H group prior to the addition.

Condensation Reactions (e.g., Knoevenagel, Aldol)

Condensation reactions provide a powerful method for carbon-carbon bond formation, and the aldehyde group of the title compound is expected to readily participate in such transformations. nih.gov

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, malononitrile), typically catalyzed by a weak base. sci-hub.se The pyrrolidine moiety within the molecule could potentially act as an intramolecular or intermolecular catalyst. Studies have shown that secondary amines like pyrrolidine and piperidine (B6355638) are effective catalysts for the Knoevenagel condensation. juniperpublishers.com The reaction proceeds through the formation of an α,β-unsaturated product. sci-hub.se

Aldol (B89426) Condensation: The aldehyde can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated carbonyls. thieme-connect.de Studies on the aldol condensation of other pyridinecarboxaldehydes have demonstrated their viability in these reactions. nii.ac.jp For instance, the reaction of 3-pyridinecarboxaldehyde (B140518) with pyruvate, catalyzed by amine-functionalized cyclodextrins, proceeds through imine formation, highlighting a key mechanistic pathway relevant to the title compound. nii.ac.jp

Table 1: Potential Condensation Reactions

Reaction Type Reagent Example Catalyst Expected Product Type
Knoevenagel Diethyl malonate Pyrrolidine (internal/external) α,β-Unsaturated ester
Knoevenagel Malononitrile Piperidine α,β-Unsaturated nitrile
Aldol Addition Acetone Base (e.g., NaOH) β-Hydroxy ketone
Aldol Condensation Acetophenone Acid or Base α,β-Unsaturated ketone (chalcone-like)

Oxidation and Reduction Pathways

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 6-(pyrrolidin-3-yl)nicotinic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent) to avoid potential oxidation of the pyrrolidine ring.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [6-(pyrrolidin-3-yl)pyridin-3-yl]methanol. A variety of reducing agents can accomplish this, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also a viable method.

Table 2: Expected Oxidation and Reduction Products

Transformation Reagent Example Product
Oxidation Silver(I) oxide (Ag₂O) 6-(Pyrrolidin-3-yl)nicotinic acid
Reduction Sodium borohydride (NaBH₄) [6-(Pyrrolidin-3-yl)pyridin-3-yl]methanol

Reactions Involving the Pyridine (B92270) Nitrogen and Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This property governs its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult. wikipedia.org The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated, creating a positively charged pyridinium (B92312) ion. wikipedia.orglibretexts.org This further deactivates the ring, making substitution even more challenging. The presence of the aldehyde group, which is also an electron-withdrawing and deactivating group, renders direct electrophilic substitution on the pyridine ring of this compound highly unlikely under standard conditions.

Nucleophilic Aromatic Substitution (if applicable)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2, 6) and para (4) to the nitrogen atom. youtube.com These positions are the most electron-poor and can best stabilize the negative charge of the intermediate Meisenheimer complex. youtube.comnih.gov

In the case of this compound, the pyrrolidinyl group is located at an activated position (C6). However, a typical SNAr reaction requires a good leaving group, such as a halide, at the position of attack. The pyrrolidin-3-yl group is not a conventional leaving group. Therefore, direct displacement of this group by a nucleophile is not a facile process. A reaction would likely require harsh conditions or a different mechanistic pathway, such as the Chichibabin reaction, which involves the elimination of a hydride ion and is typically carried out with very strong nucleophiles like sodium amide. youtube.com

Metal-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura)

The pyridine core of this compound is amenable to various metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. While specific Suzuki-Miyaura coupling examples on the unprotected this compound are not extensively documented in peer-reviewed literature, the reactivity of similar nicotinaldehyde derivatives provides a strong basis for predicting its behavior.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For a substrate like this compound, a halogenated precursor, such as tert-butyl 3-(5-formyl-6-chloropyridin-2-yl)pyrrolidine-1-carboxylate, would be the logical starting material. The reaction would proceed by coupling this halo-pyridine with a suitable boronic acid or ester.

The general mechanism for such a transformation involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine ring.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst.

Studies on related nicotinaldehyde derivatives demonstrate the feasibility of this approach. For instance, the Suzuki-Miyaura coupling of 5-bromo-2-tosyloxynicotinaldehyde with various arylboronic acids has been successfully achieved using a palladium catalyst to synthesize polysubstituted pyridines.

A representative transformation for a related nicotinaldehyde derivative is shown in the table below, illustrating the typical conditions employed for such couplings.

Reactant 1Reactant 2CatalystBaseSolventProductYield
5-bromo-2-tosyloxynicotinaldehydePhenylboronic acidPd(dba)₂ / P(C₆H₅)₃K₂CO₃Toluene/H₂O5-phenyl-2-tosyloxynicotinaldehyde-
3-bromonicotinaldehyde3-Bromophenyl boronic acidPd(PPh₃)₄K₃PO₄-2-(3-bromophenyl) nicotinaldehyde78% mdpi.com

These examples underscore the potential of using Suzuki-Miyaura coupling to introduce a wide range of aryl or heteroaryl substituents onto the pyridine ring of a suitably functionalized precursor of this compound. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Reactivity of the Pyrrolidine Heterocycle

The pyrrolidine ring in this compound contains a secondary amine, which is a key site for a variety of chemical modifications.

Reactions at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine moiety is nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation. These transformations are valuable for introducing diverse functional groups, which can modulate the molecule's physicochemical properties.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the pyrrolidine nitrogen. It typically proceeds via nucleophilic substitution with an alkyl halide or a reductive amination with an aldehyde or ketone. Direct alkylation of purine (B94841) derivatives with alkyl halides under basic conditions is a common method, which often results in a mixture of products. nih.gov For a molecule like this compound, reductive amination offers a milder and often more controlled route.

N-Acylation: The pyrrolidine nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction forms an amide bond and is a common strategy in medicinal chemistry. For instance, N-acylation has been used to synthesize derivatives of pyrrolidone from 2,6-xylidine. bldpharm.com One-pot sequences involving Ugi/nucleophilic substitution/N-acylation have also been developed for the synthesis of complex heterocyclic systems containing a pyrrolidine ring. bldpharm.com

The following table summarizes the expected N-alkylation and N-acylation reactions on the pyrrolidine nitrogen.

Reaction TypeReagentProduct TypeGeneral Conditions
N-AlkylationAlkyl halide (e.g., CH₃I)N-AlkylpyrrolidineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN)
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)N-AlkylpyrrolidineAcid catalyst (e.g., AcOH), Solvent (e.g., CH₂Cl₂)
N-AcylationAcyl chloride (e.g., CH₃COCl)N-Acylpyrrolidine (Amide)Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)
N-AcylationCarboxylic acidN-Acylpyrrolidine (Amide)Coupling agent (e.g., HATU, EDCI), Base, Solvent (e.g., DMF)

It is important to note that the presence of the aldehyde group in this compound may require protection (e.g., as an acetal) before performing certain reactions on the pyrrolidine nitrogen to avoid undesired side reactions. Alternatively, using a precursor where the aldehyde is in a protected form or as a carboxylic acid ester, followed by late-stage modification, is a common synthetic strategy.

Modifications and Derivatizations of the Pyrrolidine Carbon Skeleton

Modifying the carbon framework of the pyrrolidine ring is more complex than reacting at the nitrogen atom and typically involves multi-step synthetic sequences starting from functionalized precursors.

One common strategy involves the synthesis of the pyrrolidine ring itself through cyclization reactions, which allows for the introduction of substituents at various positions on the carbon skeleton. For example, intramolecular radical cyclization of 1,6-enynes can be used to construct polysubstituted piperidines, and similar strategies could be adapted for pyrrolidines. mdpi.com Another approach is the use of lithiation-trapping chemistry to introduce functional groups onto the pyrrolidine ring.

Starting from chiral precursors: Using enantiomerically pure starting materials like substituted prolines or malic acid to construct a functionalized pyrrolidine ring.

Functionalization of existing pyrrolidine rings: Reactions such as α-lithiation of N-Boc-pyrrolidine followed by quenching with an electrophile can introduce substituents at the C2 position.

Ring-closing metathesis (RCM): This powerful reaction can be used to form the pyrrolidine ring from a suitable diene precursor, allowing for the incorporation of various substituents on the carbon backbone.

These strategies highlight the potential for creating a diverse range of analogues of this compound with modified pyrrolidine skeletons, which could be valuable for structure-activity relationship studies in various research contexts.

Advanced Spectroscopic and Characterization Techniques for 6 Pyrrolidin 3 Yl Nicotinaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 6-(Pyrrolidin-3-YL)nicotinaldehyde in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of this compound contains distinct proton environments within its pyridine (B92270) and pyrrolidine (B122466) rings, as well as the aldehyde functional group.

The aldehyde proton (-CHO) is expected to appear as a singlet at a highly deshielded chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong electron-withdrawing effect of the carbonyl oxygen.

The protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. The proton at position 4 (H4) is anticipated to be a doublet, coupling with the proton at position 5 (H5). Similarly, the H5 proton will appear as a doublet of doublets, coupling to both H4 and the aldehyde proton (if any long-range coupling exists). The proton at position 2 (H2) would likely be a singlet or a narrow doublet.

The pyrrolidine ring introduces more complex signals. The methine proton at position 3 of the pyrrolidine ring (the point of attachment to the pyridine) is expected to be a multiplet. The methylene (B1212753) protons (-CH2-) at positions 2, 4, and 5 of the pyrrolidine ring will also produce multiplets, often overlapping in the upfield region of the spectrum. The N-H proton of the pyrrolidine will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

While specific experimental data for this compound is not widely published, predicted ¹H NMR data offers insight into the expected chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aldehyde-H 9.5 - 10.5 Singlet (s)
Pyridine-H2 8.5 - 8.8 Singlet (s) or Doublet (d)
Pyridine-H4 7.8 - 8.2 Doublet (d)
Pyridine-H5 7.3 - 7.6 Doublet of Doublets (dd)
Pyrrolidine-H3 3.5 - 4.0 Multiplet (m)
Pyrrolidine-CH₂ 2.0 - 3.5 Multiplet (m)

Note: These are predicted values. Actual experimental values may vary.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Definition

¹³C NMR spectroscopy is used to define the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The most downfield signal will belong to the aldehyde carbonyl carbon, expected around δ 190-195 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-165 ppm), with carbons bonded to nitrogen or the pyrrolidinyl group appearing at lower field. The pyrrolidine ring carbons will be found in the upfield aliphatic region (δ 25-60 ppm).

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Expected Chemical Shift (ppm)
Aldehyde (C=O) 190 - 195
Pyridine (C6) 160 - 165
Pyridine (C2, C3, C4, C5) 120 - 155
Pyrrolidine (C3) 45 - 55

Note: These are expected ranges based on typical values for similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity within the pyridine ring (H4-H5) and within the pyrrolidine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of the pyrrolidine and pyridine carbons by linking them to their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the two ring systems, for example, by showing a correlation from the pyrrolidine H3 proton to the pyridine C6 carbon. It also confirms the position of the aldehyde group by showing correlations from the aldehyde proton to the pyridine C3 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide information about the stereochemistry and conformation of the pyrrolidine ring and its orientation relative to the pyridine ring.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information, confirming the presence of key functional groups and characterizing the electronic system of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate. Specific functional groups have characteristic absorption frequencies. For this compound, the most prominent peaks are expected to confirm the presence of the aldehyde and the aromatic and aliphatic components.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Bond Expected Frequency (cm⁻¹) Intensity
Aldehyde C=O stretch 1690 - 1715 Strong
Aldehyde C-H stretch 2810 - 2850 and 2710 - 2750 Medium to Weak
Aromatic Ring C=C and C=N stretch 1550 - 1620 Medium
Aromatic Ring C-H bend (out-of-plane) 700 - 900 Strong
Amine N-H stretch 3200 - 3500 Medium, Broad

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The pyridine ring, conjugated with the aldehyde group, will give rise to characteristic electronic transitions.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the aromatic system, likely in the range of 250-300 nm. A weaker absorption band at a longer wavelength ( >300 nm), corresponding to the n → π* transition of the carbonyl group, may also be observed. molbase.com Studies on similar pyridine derivatives show that changes in substitution can shift these absorption maxima. For example, a related compound showed absorption peaks at 272 and 343 nm. molbase.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for determining the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with a high degree of accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of a molecule to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula, a critical step in the characterization of a new or known compound.

For this compound, which has the molecular formula C₁₀H₁₂N₂O, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Theoretical Exact Mass Calculation:

¹²C: 10 x 12.000000 = 120.000000

¹H: 12 x 1.007825 = 12.093900

¹⁴N: 2 x 14.003074 = 28.006148

¹⁶O: 1 x 15.994915 = 15.994915

Total (Monoisotopic Mass): 176.094963 u

An experimental HRMS analysis of this compound would be expected to yield a value extremely close to this theoretical mass. The data is typically reported as the protonated molecule [M+H]⁺ in positive ion mode.

Ion FormulaTheoretical m/z
[C₁₀H₁₂N₂O + H]⁺177.10224

This table presents the theoretical m/z value for the protonated molecule, which is the species commonly observed in electrospray ionization (ESI) HRMS.

The high accuracy of HRMS provides a high level of confidence in the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Predicted Fragmentation Pattern:

Key predicted fragmentation pathways would include:

Loss of the formyl radical (•CHO): This is a common fragmentation for aldehydes, which would result in a fragment ion.

Cleavage of the pyrrolidine ring: The pyrrolidine ring could undergo several fragmentation patterns, including the loss of small neutral molecules like ethene (C₂H₄).

Cleavage at the C-N bond between the pyridine and pyrrolidine rings: This would lead to the formation of ions corresponding to the pyridinyl and pyrrolidinyl moieties.

A detailed analysis of the product ions in an MS/MS spectrum would provide valuable structural information, helping to confirm the connectivity of the different parts of the molecule.

Synthetic Utility and Application As a Versatile Chemical Intermediate

Precursor in the Construction of Novel Heterocyclic Ring Systems

The aldehyde functional group and the secondary amine within the pyrrolidine (B122466) ring of 6-(Pyrrolidin-3-YL)nicotinaldehyde are key reactive sites that enable its participation in various cyclization and condensation reactions. This reactivity has been harnessed to construct a diverse range of fused heterocyclic systems.

Synthesis of Imidazopyridine Derivatives

Imidazopyridine scaffolds are prevalent in many biologically active compounds. The synthesis of imidazopyridine derivatives often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone or a related species. While direct evidence of this compound in the synthesis of imidazopyridines is not extensively documented in the provided results, the general synthetic strategies for imidazopyridines suggest its potential utility. For instance, the aldehyde group could be transformed into a group that facilitates cyclization with an amino-substituted pyridine (B92270).

General synthetic routes to imidazo[1,2-a]pyridines include multicomponent reactions involving 2-aminopyridines, aldehydes, and other partners, as well as tandem reactions. nih.govnih.gov These methods often lead to the formation of functionalized imidazo[1,2-a]pyridine (B132010) moieties at the C3 position. nih.gov For example, a one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides has been reported using 2-aminopyridines, sulfonamides, and arylglyoxal hydrates. nih.gov

Synthesis of Pyrrolo[1,2-a]isoquinolinium Derivatives

The pyrrolo[1,2-a]isoquinoline core is a structural motif found in various natural products with significant biological activities, such as crispine A and lamellarins. nih.govsemanticscholar.org The synthesis of these derivatives is of great interest in medicinal chemistry. semanticscholar.org One of the prominent methods for constructing the pyrrolo[1,2-a]isoquinoline skeleton is the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with activated alkynes or olefins. nih.gov

Recent research has focused on developing efficient synthetic routes to these compounds. For instance, cascade reactions involving formal [3+2]-cycloadditions have been employed to synthesize substituted pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines. bohrium.comnih.govresearchgate.net These methods offer a one-pot approach that can proceed through multiple steps, including cycloaddition, dearomatization, ring-opening, and elimination sequences. nih.gov

Synthesis of Pyrrolo[1,2-a]quinoxaline-based Derivatives

Pyrrolo[1,2-a]quinoxalines are another class of heterocyclic compounds that have attracted attention due to their potential as bioactive molecules. Efficient synthetic methods for these derivatives have been developed. One such method involves an iron-catalyzed reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers, which proceeds through C(sp³)-H bond functionalization and the formation of C-C and C-N bonds. rsc.org Another approach utilizes a Lewis acid-catalyzed reaction of 1-(2-isocyanophenyl)pyrroles with aldehydes, ketones, oxiranes, or acetals. researchgate.net

Furthermore, an electrochemical C(sp³)–H cyclization mediated by iodine has been developed for the synthesis of functionalized quinoxalines, including pyrrolo[1,2-a]quinoxalines, in good to excellent yields. rsc.org Research has also identified novel pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators, highlighting their therapeutic potential. nih.govnih.gov

Starting MaterialsReagents/ConditionsProductYieldReference
1-(2-aminophenyl)pyrroles, cyclic ethersFeCl3 (catalyst)Pyrrolo[1,2-a]quinoxaline derivativesModerate to good rsc.org
1-(2-isocyanophenyl)pyrroles, aldehydes/ketonesDiethyl ether-boron trifluoride (catalyst)4-(α-hydroxyalkyl)pyrrolo[1,2-a]quinoxalinesModerate to good researchgate.net
Functionalized quinoxalinesIodine-mediated electrochemical cyclizationPyrrolo[1,2-a]quinoxalinesGood to excellent rsc.org

Synthesis of Naphthyridine Derivatives

Naphthyridines, which are isomeric bicyclic systems containing two pyridine rings, and their derivatives are of significant interest due to their wide range of pharmacological activities. mdpi.comnih.govdigitallibrary.co.in Several synthetic strategies have been developed to access the various isomers of naphthyridines.

For the synthesis of 1,6-naphthyridines, one-pot reactions of benzylidene-cyanothioacetamide with cyclic ketones have been reported. researchgate.net Benzo[b] nih.govrsc.orgnaphthyridine derivatives have also been synthesized and investigated as potential monoamine oxidase (MAO) inhibitors. mdpi.com The synthesis of 1,5-naphthyridines can be achieved through methods like the Skraup reaction using substituted 3-aminopyridines or the Gould-Jacobs reaction. nih.gov

Naphthyridine TypeSynthetic MethodStarting MaterialsReference
1,6-NaphthyridineOne-pot reactionBenzylidene-cyanothioacetamide, cyclic ketones researchgate.net
Benzo[b] nih.govrsc.orgnaphthyridineMulti-step synthesisAnthranilic acids, 1-alkylpiperidine-4-ones mdpi.com
1,5-NaphthyridineSkraup reactionSubstituted 3-aminopyridines, glycerol nih.gov
1,5-NaphthyridineGould-Jacobs reactionSubstituted 3-aminopyridines, diethyl ethoxymethylenemalonate nih.gov

Building Block for Analogues of Natural Products

The structural features of this compound make it an attractive starting material for the synthesis of analogues of natural products, particularly those containing a pyridine and a pyrrolidine ring system.

Contribution to the Synthesis of Complex Alkaloid Scaffolds

The core structure of this compound contains both a pyridine and a pyrrolidine ring system, which are fundamental components of many naturally occurring alkaloids. Nicotinaldehyde derivatives, for instance, are well-established precursors in the synthesis of tobacco alkaloids such as nicotine (B1678760) and nornicotine. researchgate.netnih.gov Synthetic strategies often utilize 3-pyridinecarboxaldehyde (B140518) (a related compound) as a starting point for constructing the characteristic pyridine-pyrrolidine or pyridine-piperidine frameworks of these alkaloids. researchgate.netnih.gov

Methodologies like intramolecular cycloadditions of azomethine ylides and ring-closing metathesis have been successfully employed, starting from nicotinaldehyde, to assemble the pyrrolidine or piperidine (B6355638) rings onto the pyridine core. researchgate.netnih.gov While direct synthesis of complex alkaloids using this compound is not extensively documented, its structure represents a highly advanced intermediate. Possessing both the pyridine and pyrrolidine moieties pre-installed, it offers a conceptually streamlined route to various pyrrolidine-containing alkaloids and their analogues, which are of significant interest in medicinal chemistry. psu.edugrafiati.com

Integration into Advanced Chemical Tools and Methodologies

The application of this compound extends into the development of cutting-edge chemical biology tools, where its distinct structural features are leveraged to create highly specific and potent therapeutic agents.

Development of Protein Degrader Building Blocks

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. sigmaaldrich.comlifechemicals.com This is often achieved using proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the target's degradation. sigmaaldrich.commdpi.comnih.gov

The synthesis of large libraries of PROTACs for screening and optimization can be a complex and time-consuming process. nih.govprecisepeg.com To accelerate this, the field relies on "degrader building blocks"—pre-synthesized modules that typically consist of an E3 ligase ligand pre-attached to a chemical linker with a reactive functional group. sigmaaldrich.combio-techne.com This modular approach allows chemists to rapidly conjugate these building blocks to various target protein ligands to generate a diverse array of PROTAC candidates. sigmaaldrich.comprecisepeg.com this compound serves as a valuable precursor for creating such building blocks, where the aldehyde group provides a convenient attachment point for further chemical elaboration into a linker or for direct conjugation.

Application in Targeted Protein Degradation Modalities (e.g., PROTAC Linkers)

PROTACs are composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase (like Cereblon or VHL), and a chemical linker that connects the two. nih.govnih.gov The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the target protein and the E3 ligase. nih.govnih.gov

The development of effective PROTACs often requires extensive optimization of the linker. nih.govnih.gov Functionalized heterocyclic rings, such as piperidine or pyrrolidine, are frequently incorporated into linker structures to enhance properties like solubility and conformational rigidity. mdpi.com The pyrrolidine moiety of this compound makes it an attractive component for linker synthesis. The aldehyde group acts as a versatile chemical handle that can be readily transformed—for example, through reductive amination—to connect the pyrrolidine-pyridine core to the rest of the linker and ultimately to one of the two ligands, streamlining the synthesis of complex PROTAC molecules. nih.gov The use of click chemistry, often involving azide (B81097) or alkyne-functionalized intermediates, is another common strategy for assembling PROTACs where derivatives of this aldehyde could be employed. nih.govresearchgate.net

Intermediates for Kinase Inhibitors (e.g., TAK1 inhibitors)

Transforming growth factor-β-activated kinase 1 (TAK1) is a critical enzyme in inflammatory signaling pathways and has become a therapeutic target for cancer and immune diseases. nih.govnih.gov Several research efforts have focused on developing potent and selective TAK1 inhibitors. nih.govrsc.orgnih.gov

This compound and related nicotinaldehyde derivatives are valuable intermediates in the synthesis of certain classes of kinase inhibitors. For example, research has detailed the synthesis of imidazopyridine-based TAK1 inhibitors where various substituted nicotinaldehydes are used as a key aldehyde source. tandfonline.com In these syntheses, the aldehyde group participates in a crucial condensation reaction to build the final heterocyclic inhibitor scaffold. The nature of the substituent on the pyridine ring, such as the pyrrolidine group, can significantly influence the final compound's inhibitory activity and pharmacological properties.

A study on 2-cyanoacrylamide derivatives with an imidazopyridine core demonstrated this principle. tandfonline.com Although the study did not use this compound itself, it systematically varied the aldehyde component to optimize the inhibitory potency against TAK1. This highlights the role of nicotinaldehyde derivatives as key building blocks for tuning the efficacy of kinase inhibitors.

Interactive Data Table: Nicotinaldehyde Derivatives in TAK1 Inhibitor Synthesis

The table below, based on data from a study on imidazopyridine-based TAK1 inhibitors, illustrates how modifying the aldehyde building block affects the final compound's inhibitory activity (IC₅₀). tandfonline.com This demonstrates the importance of intermediates like this compound in structure-activity relationship (SAR) studies.

Aldehyde Source Used in SynthesisResulting TAK1 InhibitorIC₅₀ (nM) tandfonline.com
NicotinaldehydeCompound 13m130
6-MethylnicotinaldehydeCompound 13n33
6-FluoropicolinaldehydeCompound 13f>1000
6-Methylpyridin-2-yl-acrylamideCompound 13h27

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Derivatives

Systematic Structural Modifications on the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, and its modification is a common strategy to modulate the pharmacological properties of a lead compound. For a hypothetical SAR/SPR study of 6-(Pyrrolidin-3-YL)nicotinaldehyde, systematic modifications of the pyrrolidine moiety would be crucial.

Key modifications would likely involve the nitrogen atom and the carbon atoms of the ring. N-alkylation or N-acylation could influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds. nih.gov Substituents at the C-4 and C-5 positions of the pyrrolidine ring could introduce steric bulk, alter the ring conformation, and provide additional points for interaction with biological targets. The nature of these substituents (e.g., alkyl, aryl, hydroxyl, amino groups) would be systematically varied to probe the electronic and steric requirements for activity.

A representative, albeit hypothetical, data table for such a study might look as follows:

Compound IDR1 (N-substituent)R2 (C4-substituent)R3 (C5-substituent)Biological Activity (IC50, µM)
1 HHH-
1a CH3HH-
1b COCH3HH-
1c HOHH-
1d HHPh-

This table is illustrative and not based on experimental data.

Variations in the Nicotinaldehyde Core and its Substituent Effects on Reactivity

The nicotinaldehyde core, a substituted pyridine (B92270) ring, is another key area for modification. The pyridine ring's nitrogen atom imparts specific electronic properties and acts as a hydrogen bond acceptor. nih.gov The aldehyde group is a reactive functional group that can participate in various chemical transformations, including the formation of Schiff bases or oximes, which could be relevant for covalent interactions with biological targets or for the synthesis of more complex derivatives.

Substituents on the pyridine ring could modulate the reactivity of the aldehyde group through electronic effects (electron-donating or electron-withdrawing groups). For instance, an electron-withdrawing group could increase the electrophilicity of the aldehyde carbon, potentially enhancing its reactivity. nih.gov The position of these substituents would also be critical in determining their influence.

A hypothetical data table for this part of the study could be:

Compound IDX (Pyridine Substituent)PositionAldehyde Reactivity (Relative Rate)
1 H-1
2a Cl2-
2b OCH34-
2c NO25-

This table is illustrative and not based on experimental data.

Exploration of Linker Chemistries for Conjugates and Multicomponent Systems

The development of conjugates and multicomponent systems often requires the use of chemical linkers to connect the core molecule to other chemical entities, such as fluorescent probes, affinity tags, or other pharmacophores. nih.govnih.gov For this compound, both the pyrrolidine nitrogen and the aldehyde function could serve as attachment points for linkers.

The choice of linker chemistry would depend on the desired properties of the final conjugate, such as stability, length, and flexibility. Common linker types include alkyl chains, polyethylene (B3416737) glycol (PEG) chains, and cleavable linkers that can be broken under specific physiological conditions. The aldehyde could be converted to a more stable functional group, like an amine via reductive amination, to facilitate conjugation.

Linker TypeAttachment PointConjugated MoietyApplication
AlkylPyrrolidine-NBiotinAffinity purification
PEGAldehyde (post-modification)FluorophoreImaging
CleavablePyrrolidine-NDrug moleculeTargeted delivery

This table is illustrative and not based on experimental data.

Influence of Stereochemistry on Molecular Recognition and Chemical Behavior

The pyrrolidin-3-yl group in this compound contains a stereocenter at the C-3 position. This means the compound can exist as two enantiomers, (R)- and (S)-6-(pyrrolidin-3-yl)nicotinaldehyde. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. researchgate.netresearchgate.net

Therefore, a crucial aspect of studying this compound would be the stereospecific synthesis or chiral separation of the individual enantiomers. mdpi.com Subsequent biological evaluation would then determine if one enantiomer is more active or has a different pharmacological profile than the other. The three-dimensional arrangement of the pyrrolidine ring and its substituent relative to the nicotinaldehyde moiety would be critical for molecular recognition by a biological target.

EnantiomerConfigurationBiological Activity (IC50, µM)Target Affinity (Kd, nM)
(R)-1 R--
(S)-1 S--

This table is illustrative and not based on experimental data.

Emerging Research Avenues and Future Prospects

Development of Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthesis methods, and the production of pyrrolidine (B122466) and pyridine (B92270) derivatives is no exception. rasayanjournal.co.in Future work on 6-(Pyrrolidin-3-YL)nicotinaldehyde will likely prioritize green chemistry principles to minimize waste, reduce energy consumption, and use less hazardous materials. rasayanjournal.co.inresearchgate.net

Key Green Chemistry Approaches:

Biocatalysis: Utilizing enzymes or whole-cell systems for key synthetic steps can offer high selectivity under mild conditions. For instance, biocatalytic methods are being explored for producing pyridine dicarboxylic acids from renewable lignin (B12514952) feedstocks, a strategy that could be adapted for creating pyridine-based scaffolds. acsgcipr.org

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields for the synthesis of pyridine and pyrrolidine derivatives. nih.govacs.orgtandfonline.com It is recognized as a green chemistry tool that offers an efficient alternative to conventional heating. nih.govacs.org

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like pyrrolidine derivatives in a single step from three or more starting materials. tandfonline.com This approach enhances atom economy and reduces the need for intermediate purification steps, aligning with sustainability goals. rasayanjournal.co.in

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters, leading to higher yields and purity. This method is increasingly applied to the synthesis of heterocyclic compounds and could be instrumental in the scalable, safe production of this compound and its derivatives.

High-Throughput Synthesis and Screening for Novel Transformations

High-throughput synthesis (HTS) and screening are crucial for rapidly exploring chemical space and identifying new reactions or optimized conditions. For a molecule like this compound, which serves as a versatile building block, these techniques can accelerate the discovery of novel derivatives with desirable biological activities.

Parallel Synthesis: Automated platforms can be used to generate large libraries of analogues by reacting the aldehyde or pyrrolidine functional groups with a diverse set of reagents. This allows for the rapid exploration of structure-activity relationships (SAR).

Screening for nAChR Activity: Given its structural similarity to known nAChR ligands, high-throughput screening assays are essential. nih.gov Cell-based assays using membrane potential dyes can efficiently measure the activity of compounds across multiple nAChR subtypes, such as α4β2 and α7, identifying potential agonists or antagonists. nih.govnih.gov For example, a panel of HTS-friendly assays has been developed to screen compounds against smoking-related nAChR subtypes (α3β4, α4β2, and α6β2). nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry, from target identification to synthesis planning. acs.orgnih.gov These tools can be applied to this compound to guide the design of new molecules and predict their properties and synthetic accessibility.

Predictive Ligand Design: AI models, trained on vast datasets of known ligands, can predict the binding affinity of novel derivatives of this compound to specific nAChR subtypes. desertsci.comnih.gov This in silico screening prioritizes which compounds to synthesize, saving time and resources. desertsci.com For instance, ML models have been developed to predict the binding activity of chemicals to the nAChR α7 subtype, a key target in addiction research. researchgate.net

Retrosynthesis Prediction: AI-powered tools can propose novel and efficient synthetic routes to target molecules. cas.org By analyzing massive reaction databases, these programs can identify the best reaction pathways, potentially uncovering more efficient or greener methods than those devised by human chemists. jetir.org The accuracy of these predictions is highly dependent on the quality and diversity of the training data. cas.org

Reaction Outcome Prediction: Machine learning algorithms, particularly graph transformer neural networks, can predict reaction outcomes, including yield and regioselectivity, with high accuracy. digitellinc.com This is especially valuable for complex scaffolds where multiple reaction sites are present, as in the late-stage functionalization of a this compound-derived lead compound.

Exploration of New Chemical Biology Applications and Probe Development

The unique structure of this compound makes it an attractive starting point for developing chemical probes to study the biology of nAChRs. These receptors are ligand-gated ion channels involved in a wide range of physiological processes, and their dysfunction is linked to various neurological disorders. nih.govnih.gov

Developing Subtype-Selective Probes: Modifying the core structure could lead to the creation of highly selective ligands for specific nAChR subtypes. For example, ligands have been designed to improve binding affinity and selectivity for the α3β4 nAChR, a biomarker for drug addiction. mdpi.com Such probes are invaluable for dissecting the roles of individual receptor subtypes in the brain.

Photoaffinity Labeling: The aldehyde group can be derivatized to incorporate a photo-reactive moiety. This would create a photoaffinity label that, upon UV irradiation, forms a covalent bond with its receptor target. This technique is powerful for identifying ligand binding sites and studying receptor structure.

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold could yield fluorescent probes for visualizing nAChRs in cells and tissues. These tools would enable real-time tracking of receptor trafficking and dynamics, providing insights into their regulation and function.

Q & A

Q. What are the recommended synthetic routes for 6-(Pyrrolidin-3-YL)nicotinaldehyde, and what experimental parameters are critical for optimizing yield?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, a pyrrolidine moiety can be introduced to a nicotinaldehyde precursor under reflux conditions using aprotic solvents like acetonitrile or DMF. Critical parameters include:

  • Temperature control : Reflux temperatures (~80–120°C) are often required to activate intermediates, as seen in analogous pyridine-aldehyde syntheses .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is essential to isolate the aldehyde group from byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the aldehyde proton (δ 9.5–10.5 ppm) and pyrrolidine ring integration . Discrepancies in peak splitting may indicate stereochemical impurities.
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (C₁₀H₁₂N₂O; calc. 176.21 g/mol) and detects isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ ~250–300 nm) assesses purity, particularly for polar derivatives .

Q. What are the known stability profiles and recommended storage conditions for this compound?

The compound is sensitive to:

  • Oxidation : The aldehyde group can oxidize to carboxylic acid under humid or acidic conditions. Store under inert gas (N₂/Ar) at –20°C .
  • Light : Prolonged UV exposure may degrade the pyrrolidine ring; amber glass vials are recommended .
  • Solubility : Stable in DMSO or chloroform but may polymerize in aqueous buffers; prepare solutions fresh .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : The aldehyde carbon’s partial positive charge (calculated via Mulliken charges) predicts susceptibility to nucleophilic attack .
  • Transition states : Simulate intermediates in reactions with amines or hydrazines to optimize kinetic conditions .
  • Solvent effects : COSMO-RS models evaluate solvent polarity’s impact on reaction barriers .

Q. What strategies are effective in resolving contradictions between theoretical and experimental spectroscopic data for this compound?

Discrepancies often arise from:

  • Tautomerism : The aldehyde-pyrrolidine system may exhibit keto-enol tautomerism, altering NMR shifts. Variable-temperature NMR can identify dynamic equilibria .
  • Impurity profiling : Compare experimental MS/MS fragments with computational predictions (e.g., using NIST libraries) to distinguish isobaric byproducts .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if spectral data conflict .

Q. What methodologies are employed to investigate the compound’s role as a ligand in transition metal complexes?

Advanced approaches include:

  • Coordination studies : Titration with metal salts (e.g., Cu²⁺, Pd²⁺) monitored by UV-Vis or EPR spectroscopy to determine binding stoichiometry .
  • Catalytic activity screening : Test complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate ligand efficiency .
  • X-ray absorption spectroscopy (XAS) : Probe metal-ligand bond distances and oxidation states in situ .

Methodological Notes

  • Experimental design : Always include control reactions (e.g., aldehyde-free analogs) to isolate the compound’s effects in catalytic systems .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectral signals in complex mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.